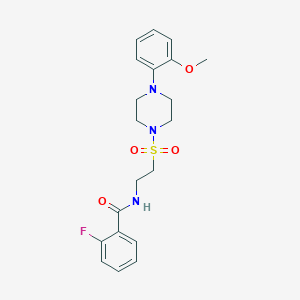

2-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is a fluorinated analog related to the 5-hydroxytryptamine (5-HT (1A)) antagonist . These ligands were designed to provide a potential positron emission tomography (PET) ligand with high metabolic stability .

Synthesis Analysis

The synthesis of these analogs involved replacing the cyclohexyl moiety in WAY-100635 and in O-desmethyl WAY-100635 with a bridge-fused ring (BFR) such as adamantyl, cubyl, bicyclo [2.2.2]octyl and bicyclo [2.2.1]heptyl to reduce the metabolic rate of the amide bond hydrolysis . A fluoromethyl group was introduced on the other bridgehead of the BFR to prevent defluorination by HF elimination .Molecular Structure Analysis

The molecular structure of these analogs was designed to provide high metabolic stability and prevent defluorination . All synthesized analogs displayed high affinity in the (sub)nanomolar range for the 5-HT (1A) receptor, comparable to WAY-100635 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these analogs were designed to provide high metabolic stability and prevent defluorination . The heating method had no significant effect on the composition of labelled by-products .Physical and Chemical Properties Analysis

The physical and chemical properties of these analogs were designed to provide high metabolic stability and prevent defluorination . They displayed high affinity in the (sub)nanomolar range for the 5-HT (1A) receptor .Wissenschaftliche Forschungsanwendungen

Analytical Derivatization in Liquid Chromatography

A novel sulfonate reagent, closely related to the chemical structure of interest, was synthesized for analytical derivatization in liquid chromatography, highlighting its application in enhancing detection sensitivity for specific analytes. This reagent demonstrated the ability to tag analytes with a fluorophore for sensitive detection, illustrating the chemical's potential in analytical chemistry applications (Wu et al., 1997).

Neuroimaging and Neurological Research

A derivative of 2-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, utilized as a selective serotonin 1A (5-HT1A) molecular imaging probe in conjunction with positron emission tomography (PET), allowed for the quantification of 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. This application underscores the compound's relevance in neuroimaging and the study of neurological diseases (Kepe et al., 2006).

Dopamine Antagonistic Activity

2-Phenylpyrroles, structurally similar to this compound, have been synthesized as conformationally restricted analogues of substituted benzamides and investigated for their dopamine antagonistic activity. This research avenue indicates the compound's potential utility in developing new treatments for conditions such as schizophrenia and other psychiatric disorders (van Wijngaarden et al., 1987).

Development of Radioligands for PET Imaging

Fluorinated derivatives of WAY 100635, structurally related to the compound of interest, were synthesized and evaluated for their potential as PET radioligands targeting serotonin 1A receptors. This development is crucial for advancing our understanding of serotonin's role in various psychiatric and neurological disorders (Lang et al., 1999).

Synthesis of Dopamine Reuptake Inhibitors

The synthesis of no-carrier-added fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, illustrates the compound's utility in creating specific high-affinity inhibitors of dopamine reuptake. Such inhibitors are vital for studying and treating conditions related to dopamine dysfunction, including Parkinson's disease and depression (Haka & Kilbourn, 1990).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c1-28-19-9-5-4-8-18(19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-6-2-3-7-17(16)21/h2-9H,10-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDBCPNZBUMKMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B2661793.png)

![N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2661802.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2661809.png)